molecular formula C7H11NOS B2688473 2-Amino-1-(3-methylthiophen-2-yl)ethan-1-ol CAS No. 92521-16-9

2-Amino-1-(3-methylthiophen-2-yl)ethan-1-ol

Cat. No.: B2688473
CAS No.: 92521-16-9
M. Wt: 157.23
InChI Key: MPRXGIUKEXDKGH-UHFFFAOYSA-N
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Description

2-Amino-1-(3-methylthiophen-2-yl)ethan-1-ol is an organic compound with the molecular formula C7H11NOS It is characterized by the presence of an amino group, a hydroxyl group, and a thiophene ring substituted with a methyl group

Preparation Methods

The synthesis of 2-Amino-1-(3-methylthiophen-2-yl)ethan-1-ol typically involves the reaction of 3-methylthiophene with ethylene oxide in the presence of an amine catalyst. The reaction conditions often include moderate temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

2-Amino-1-(3-methylthiophen-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Amino-1-(3-methylthiophen-2-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-methylthiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring may also participate in π-π interactions, further modulating the compound’s effects. Pathways involved in its action include enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar compounds to 2-Amino-1-(3-methylthiophen-2-yl)ethan-1-ol include:

    2-Amino-1-(thiophen-2-yl)ethan-1-ol: Lacks the methyl group on the thiophene ring.

    2-Amino-1-(3-methylphenyl)ethan-1-ol: Contains a phenyl ring instead of a thiophene ring.

    2-Amino-1-(3-methylfuran-2-yl)ethan-1-ol: Contains a furan ring instead of a thiophene ring. The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and hydroxyl groups, which confer distinct chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts

Properties

IUPAC Name

2-amino-1-(3-methylthiophen-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c1-5-2-3-10-7(5)6(9)4-8/h2-3,6,9H,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRXGIUKEXDKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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